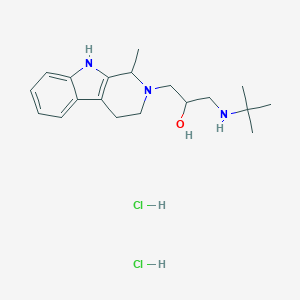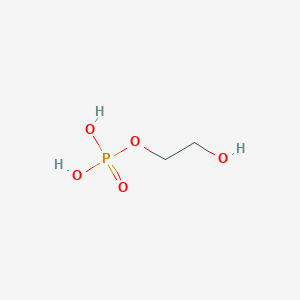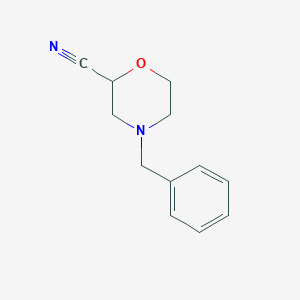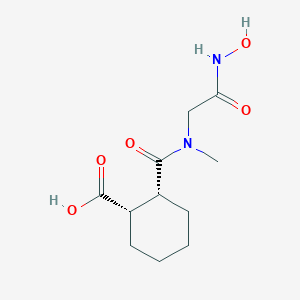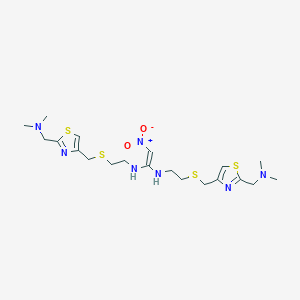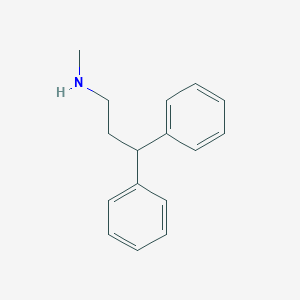
N-Methyl-3,3-diphenylpropylamine
Übersicht
Beschreibung
N-Methyl-3,3-diphenylpropylamine is a chemical compound that is related to various research areas, including polymer chemistry, crystallography, catalysis, and medicinal chemistry. It is a secondary amine with a methyl group attached to the nitrogen and a propyl chain substituted with two phenyl groups. This compound is of interest due to its potential applications in synthesizing polymers, understanding molecular conformations, and its role in biological systems as a metabolite .
Synthesis Analysis
The synthesis of N-Methyl-3,3-diphenylpropylamine can be achieved through various methods. One approach involves the reaction of 1-methyl-3,3-diphenylpropylamine with trichloromethyl chloroformate to yield N-(1-methyl-3,3-diphenylpropyl)isocyanate, which is a related compound and can be used to study further reactions and metabolite formation . Another method for synthesizing related compounds includes the reductive alkylation of ketones with appropriate amines, as seen in the synthesis of analogs of 3,4-methylenedioxyphenylisopropylamine .
Molecular Structure Analysis
The molecular structure of N-Methyl-3,3-diphenylpropylamine and its derivatives can be characterized using various spectroscopic techniques. For instance, the crystal structures of N,N'-diphenylguanidine and its N-methylated derivatives have been investigated to understand their conformational properties and molecular chirality . Additionally, the molecular structure of N-methyldisilylamine, a compound with a similar N-methyl group, has been determined by electron diffraction, revealing coplanar heavy atoms and specific bond lengths .
Chemical Reactions Analysis
N-Methyl-3,3-diphenylpropylamine can undergo various chemical reactions. For example, it can participate in hydroamination reactions with diphenylbutadiyne to yield products with different substituents and isomer configurations . The compound can also form S-linked conjugates with glutathione or N-acetylcysteine, which release the isocyanate under basic conditions . Furthermore, related N-methylated compounds can undergo insertion reactions with isocyanates and isothiocyanates, leading to cycloadditions and the formation of triazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Methyl-3,3-diphenylpropylamine and its polymers have been studied. For instance, the electrochemical synthesis of polydiphenylamine and poly-N-methylaniline from N-methylaniline results in polymers with varying conductivities and electrochemical stability. These polymers can be oxidized reversibly through different forms, each involving electron transfer per monomeric unit . The solubility and crystallization behavior of N-methylated diphenylguanidines have also been explored, showing the ability to construct water-soluble oligomers with multilayered aromatic structures .
Wissenschaftliche Forschungsanwendungen
Metabolic Studies
- Metabolism in Rats : A study explored the metabolic disposition of N-Methyl-3,3-diphenylpropylamine in rats, identifying water-soluble metabolites and proposing a mechanism for their formation (Mutlib et al., 1990).
Neuropharmacology
- Selective Antagonism : Research demonstrated that a derivative of N-Methyl-3,3-diphenylpropylamine selectively antagonizes N-methyl-DL-aspartate in rat central neurons and frog spinal cord (Blake et al., 1986).
Synthesis Methods
- Synthesis Techniques : Various methods for synthesizing 3:3-diphenylpropylamines, including those using basic nitriles and secondary alcohols, were discussed, highlighting efficient routes for producing these compounds (Janssen, 1960).
- Reductive Amination for N-Methylamines : A study presented an efficient reductive amination process using cobalt oxide nanoparticles for the synthesis of N-methylated and N-alkylated amines, including N-Methyl-3,3-diphenylpropylamine (Senthamarai et al., 2018).
Pharmacological Research
- Anticonvulsant Screening : Derivatives of 3,3-diphenyl-2-pyrrolidone, related to N-Methyl-3,3-diphenylpropylamine, were synthesized and evaluated for anticonvulsant activity, revealing potential in this area (Brine & Boldt, 1983).
Chemical Properties
- Structural Preferences in Derivatives : The study examined the structural preferences in the double bond position of some unsaturated 3,3-diphenylpyrrolidines, providing insights into the chemical behavior of related compounds (Hassan & Casy, 1970).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with flammable liquids, acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-3,3-diphenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEGHAUFMKCWGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182350 | |
| Record name | N-Methyl-3,3-diphenylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-3,3-diphenylpropylamine | |
CAS RN |
28075-29-8 | |
| Record name | N-Methyl-γ-phenylbenzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28075-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-3,3-diphenylpropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028075298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-3,3-diphenylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-3,3-diphenylpropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-3,3-DIPHENYLPROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL47LGK6P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

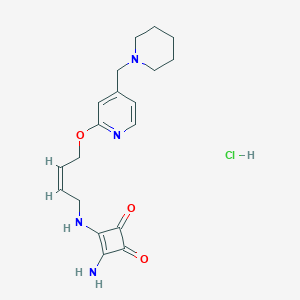

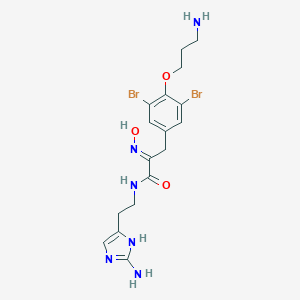
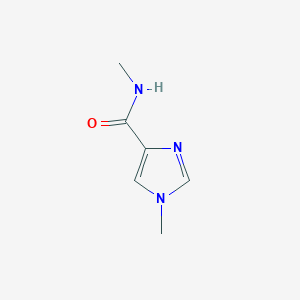
![(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B143755.png)
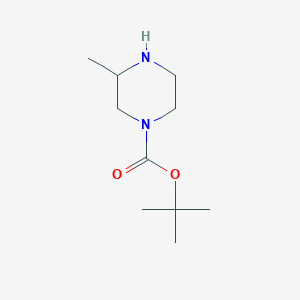

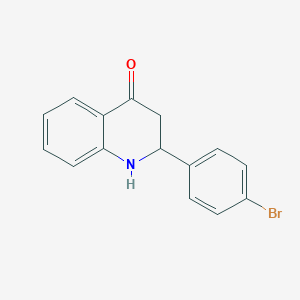
![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)
